

Technical Guide: 8-Bromoquinoline-3-carboxylic acid (CAS 347146-16-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Bromoquinoline-3-carboxylic acid

Cat. No.: B1289436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-3-carboxylic acid is a halogenated derivative of the quinoline-3-carboxylic acid scaffold. The quinoline core is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position and a carboxylic acid at the 3-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of the available technical information for **8-Bromoquinoline-3-carboxylic acid**.

Chemical and Physical Properties

Commercially available data for **8-Bromoquinoline-3-carboxylic acid** provides fundamental physicochemical properties. While extensive experimental data is not publicly available, the basic properties are summarized below.

Property	Value	Reference
CAS Number	347146-16-1	
Molecular Formula	C ₁₀ H ₆ BrNO ₂	
Molecular Weight	252.06 g/mol	
Appearance	Solid	
SMILES String	O=C(O)C1=CC2=CC=CC(Br)=C2N=C1	
InChI Key	QMAXUQVGYIBBKN-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **8-Bromoquinoline-3-carboxylic acid** is not readily available in peer-reviewed literature. However, based on established organic chemistry principles and related syntheses of substituted quinolines, a plausible multi-step synthetic route can be proposed. This route starts with the synthesis of 8-bromoquinoline, followed by formylation at the 3-position, and subsequent oxidation to the carboxylic acid.

Proposed Synthetic Pathway

Proposed Synthetic Pathway

Step 1: Synthesis of 8-Bromoquinoline

o-Bromoaniline + Acrolein diethyl acetal

Skraup synthesis

8-Bromoquinoline

Step 2: Formylation

8-Bromoquinoline

Vilsmeier-Haack or similar formylation

8-Bromoquinoline-3-carboxaldehyde

Step 3: Oxidation

8-Bromoquinoline-3-carboxaldehyde

Oxidizing agent (e.g., KMnO_4 , CrO_3)

8-Bromoquinoline-3-carboxylic acid

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **8-Bromoquinoline-3-carboxylic acid**.

Experimental Protocols (Generalized)

Step 1: Synthesis of 8-Bromoquinoline (Based on Skraup Synthesis)

A general procedure for the Skraup synthesis of 8-bromoquinoline involves the reaction of o-bromoaniline with a glycerol derivative like acrolein diethyl acetal in the presence of an acid and an oxidizing agent.

- Materials: o-Bromoaniline, acrolein diethyl acetal, hydrochloric acid, sodium carbonate, dichloromethane, anhydrous sodium sulfate.
- Procedure:
 - A solution of o-bromoaniline in aqueous hydrochloric acid is prepared in a round-bottomed flask.
 - Acrolein diethyl acetal is added to the solution.
 - The reaction mixture is refluxed for an extended period (e.g., 24 hours).
 - After cooling, the reaction is neutralized with a base such as sodium carbonate.
 - The product is extracted with an organic solvent like dichloromethane.
 - The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography to yield 8-bromoquinoline.

Step 2: Formylation of 8-Bromoquinoline

The introduction of a formyl group at the C3 position of the quinoline ring can be achieved through various methods, such as the Vilsmeier-Haack reaction.

- Materials: 8-Bromoquinoline, phosphorus oxychloride (POCl_3), N,N-dimethylformamide (DMF).
- Procedure:
 - A Vilsmeier reagent is prepared by the dropwise addition of POCl_3 to ice-cold DMF.

- 8-Bromoquinoline is added to the Vilsmeier reagent, and the mixture is heated.
- The reaction is monitored for completion (e.g., by TLC).
- The reaction mixture is then poured onto crushed ice and neutralized with a base.
- The precipitated product, 8-bromoquinoline-3-carboxaldehyde, is filtered, washed, and dried.

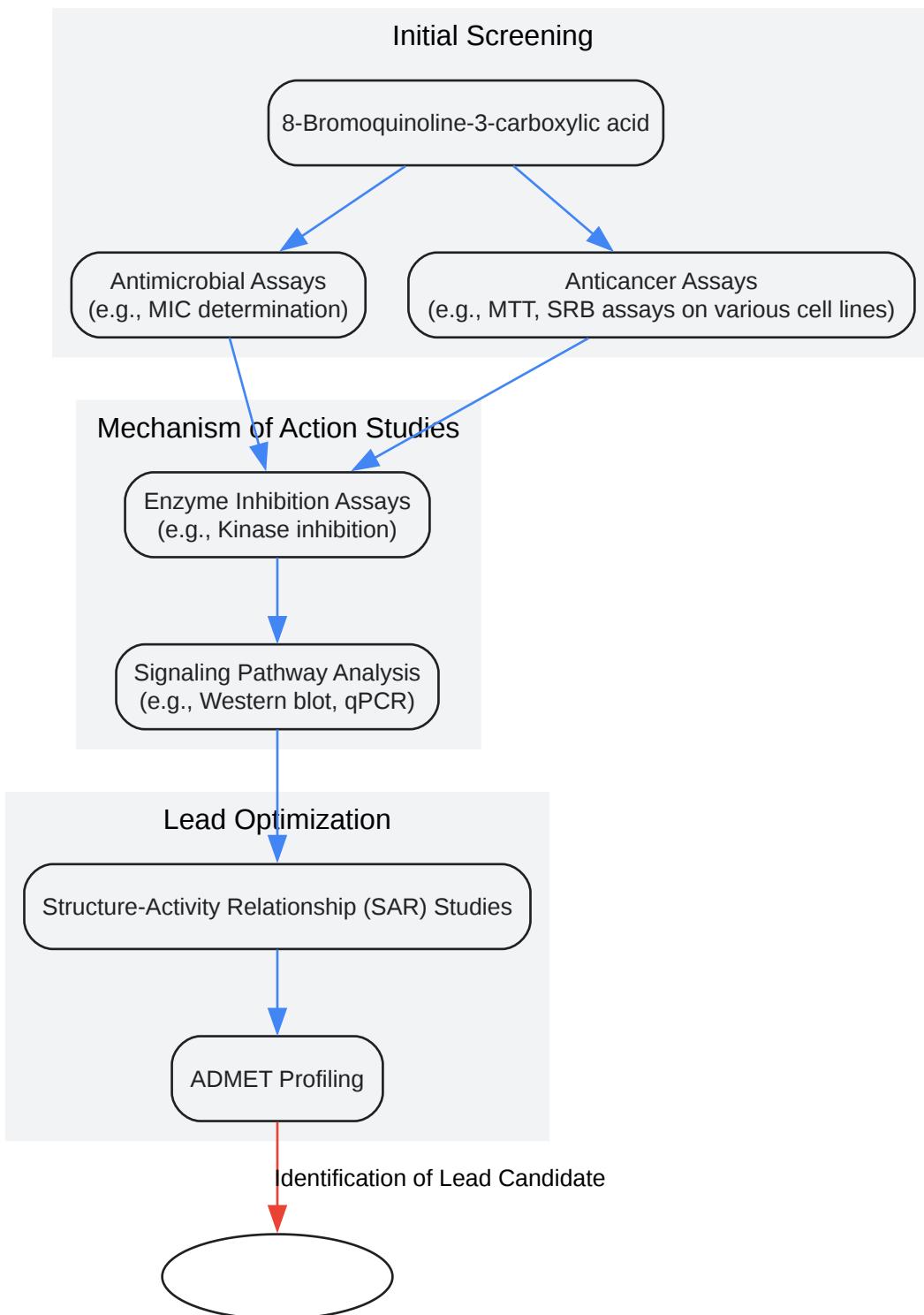
Step 3: Oxidation of 8-Bromoquinoline-3-carboxaldehyde

The final step involves the oxidation of the aldehyde to a carboxylic acid. This is a standard transformation in organic synthesis.[\[1\]](#)[\[2\]](#)

- Materials: 8-Bromoquinoline-3-carboxaldehyde, an oxidizing agent (e.g., potassium permanganate ($KMnO_4$) or chromium trioxide (CrO_3)), a suitable solvent (e.g., acetone, acetic acid, or a mixture with water).
- Procedure:
 - 8-Bromoquinoline-3-carboxaldehyde is dissolved in an appropriate solvent.
 - The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).
 - The reaction is stirred until the starting material is consumed.
 - The reaction is quenched (e.g., with sodium bisulfite for permanganate or isopropanol for chromium reagents).
 - The mixture is acidified to precipitate the carboxylic acid.
 - The solid product, **8-Bromoquinoline-3-carboxylic acid**, is collected by filtration, washed with water, and dried.

Spectroscopic Data

Specific, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for **8-Bromoquinoline-3-carboxylic acid** are not readily available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis.


Potential Biological Activity and Applications

While no specific biological studies have been published for **8-Bromoquinoline-3-carboxylic acid**, the broader class of quinoline-3-carboxylic acids and bromo-substituted quinolines have demonstrated significant potential in drug discovery.

- **Anticancer Activity:** Many quinoline derivatives have been investigated as potential anticancer agents. Bromo-substituted quinolines, in particular, have shown promising antiproliferative activity against various cancer cell lines.
- **Antimicrobial Activity:** The quinoline scaffold is a key component of several antibacterial and antimalarial drugs. Halogenated derivatives often exhibit enhanced antimicrobial properties.
- **Enzyme Inhibition:** Certain quinoline-3-carboxylic acids have been identified as inhibitors of various enzymes, such as protein kinases, which are important targets in cancer therapy.

Conceptual Biological Screening Workflow

Conceptual Biological Screening Workflow

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the biological evaluation of **8-Bromoquinoline-3-carboxylic acid**.

Safety Information

Based on available supplier safety data sheets, **8-Bromoquinoline-3-carboxylic acid** should be handled with care.

Hazard Information	Details	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed	
Precautionary Statements	P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.	

Conclusion

8-Bromoquinoline-3-carboxylic acid, CAS number 347146-16-1, is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental and biological data are currently limited in the public domain, this guide provides a summary of its known properties and a plausible synthetic route based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential biological activities. Researchers are encouraged to use the information herein as a foundation for their own investigations into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: 8-Bromoquinoline-3-carboxylic acid (CAS 347146-16-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289436#8-bromoquinoline-3-carboxylic-acid-cas-number-347146-16-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com